



Identifying ARTC1 Substrates Using Mass Spectrometry: An Application Note and Protocol

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ADP-ribosylation is a critical post-translational modification involved in a myriad of cellular processes, including DNA repair, signal transduction, and transcription. The ADP-ribosyltransferase C2 and C3 toxin-like 1 (ARTC1) is an ectoenzyme that catalyzes the transfer of an ADP-ribose moiety from NAD+ to arginine residues on target proteins. Predominantly expressed in skeletal and heart muscle, ARTC1 plays a significant role in regulating the function of extracellular and cell surface proteins. Dysregulation of ARTC1 activity has been implicated in various pathological conditions, making its substrates potential therapeutic targets.

This application note provides a detailed protocol for the identification and quantification of **ARTC1** substrates using a mass spectrometry-based proteomics approach. The workflow leverages stable isotope labeling by amino acids in cell culture (SILAC) for accurate quantification, enrichment of ADP-ribosylated peptides using the Af1521 macrodomain, and high-resolution mass spectrometry for substrate identification and modification site localization.

Experimental Workflow Overview

The overall experimental workflow for identifying **ARTC1** substrates is depicted below. The process involves comparing the ADP-ribosylome of wild-type cells or tissues with that of **ARTC1**-deficient counterparts to identify **ARTC1**-dependent modifications.





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Figure 1: Experimental workflow for **ARTC1** substrate identification.

Key Experimental Protocols Cell Culture and SILAC Labeling

This protocol is adapted for C2C12 myotubes, a common model for skeletal muscle studies.

Materials:

- C2C12 myoblast cell line
- DMEM (High Glucose) for SILAC (e.g., Thermo Fisher Scientific)
- Dialyzed Fetal Bovine Serum (dFBS)
- "Heavy" amino acids: L-Arginine-13C₆,15N₄ (Arg10) and L-Lysine-13C₆,15N₂ (Lys8)
- "Light" amino acids: L-Arginine and L-Lysine
- Horse Serum
- Penicillin-Streptomycin

Procedure:

• Culture wild-type (WT) and ARTC1-knockout (KO) C2C12 myoblasts in parallel.



- For SILAC labeling, culture WT cells in "heavy" DMEM supplemented with Arg10 and Lys8, and KO cells in "light" DMEM with regular arginine and lysine. Both media should be supplemented with 10% dFBS and 1% Penicillin-Streptomycin.
- Passage the cells for at least six doublings to ensure complete incorporation of the SILAC labels.
- To differentiate the myoblasts into myotubes, grow the cells to confluence and then switch the medium to DMEM containing 2% horse serum.
- After 4-5 days of differentiation, the myotubes are ready for harvesting.

Protein Extraction and Digestion

Materials:

- Lysis Buffer: 8 M urea in 100 mM Tris-HCl, pH 8.5, with protease and phosphatase inhibitors.
- Dithiothreitol (DTT)
- Iodoacetamide (IAA)
- Trypsin (mass spectrometry grade)
- Sep-Pak C18 cartridges

Procedure:

- Wash the SILAC-labeled WT and KO myotube cultures with ice-cold PBS.
- Lyse the cells directly on the plate with Lysis Buffer.
- Scrape the cells, collect the lysate, and sonicate briefly to shear DNA.
- Centrifuge at 20,000 x g for 15 minutes at 4°C to pellet cell debris.
- Mix the "heavy" WT and "light" KO protein lysates in a 1:1 ratio based on total protein concentration, determined by a Bradford or BCA assay.



- Reduce the mixed lysate with 5 mM DTT for 1 hour at 37°C.
- Alkylate with 15 mM IAA for 30 minutes in the dark at room temperature.
- Dilute the sample 4-fold with 100 mM Tris-HCl, pH 8.5, to reduce the urea concentration to 2
 M.
- Digest the proteins with trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.
- Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1% to stop the digestion.
- Desalt the peptide mixture using Sep-Pak C18 cartridges according to the manufacturer's instructions.
- · Lyophilize the desalted peptides.

Enrichment of ADP-ribosylated Peptides

Materials:

- Recombinant GST-tagged Af1521 macrodomain bound to glutathione-Sepharose beads. An
 engineered, higher-affinity version (eAf1521) can also be used.
- Enrichment Buffer: 50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM MgCl₂, 0.5% NP-40.
- Wash Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM MgCl₂, 0.05% NP-40.
- Elution Buffer: 0.15% TFA.

Procedure:

- Resuspend the lyophilized peptides in Enrichment Buffer.
- Incubate the peptide solution with the Af1521 macrodomain-bound beads for 4 hours at 4°C with gentle rotation.
- Wash the beads three times with Wash Buffer to remove non-specifically bound peptides.



- Elute the enriched ADP-ribosylated peptides with Elution Buffer.
- Desalt the eluted peptides using C18 StageTips.

LC-MS/MS Analysis

Instrumentation:

• High-resolution Orbitrap mass spectrometer (e.g., Q Exactive HF or Orbitrap Fusion Lumos) coupled to a nano-liquid chromatography system.

Procedure:

- Resuspend the enriched and desalted peptides in 0.1% formic acid.
- Load the peptides onto a trap column and then separate them on an analytical column with a
 gradient of increasing acetonitrile concentration.
- Acquire mass spectra in a data-dependent manner.
- Use a fragmentation method optimized for modified peptides, such as Higher-energy Collisional Dissociation (HCD) or Electron-Transfer Dissociation (ETD), to facilitate the localization of the ADP-ribose modification.

Data Analysis

Software:

- MaxQuant with the Andromeda search engine.
- Perseus for statistical analysis.

Procedure:

- Search the raw MS data against a relevant protein database (e.g., UniProt mouse) using MaxQuant.
- Include the following variable modifications in the search parameters:



- Oxidation (M)
- Acetyl (Protein N-term)
- ADP-ribosylation (R) with a mass of 541.0611 Da.
- Set SILAC labels (Arg10, Lys8) as the quantification method.
- Filter the identification results for a false discovery rate (FDR) of less than 1%.
- In Perseus, filter for peptides that are significantly enriched in the "heavy" (WT) channel compared to the "light" (KO) channel to identify ARTC1-dependent ADP-ribosylation sites.

Quantitative Data of Identified ARTC1 Substrates

The following table presents a selection of identified **ARTC1** substrates from C2C12 myotubes, highlighting the protein, the ADP-ribosylated arginine residue, and the SILAC ratio (WT/**ARTC1**-KO). A higher ratio indicates a strong dependence on **ARTC1** for the modification.



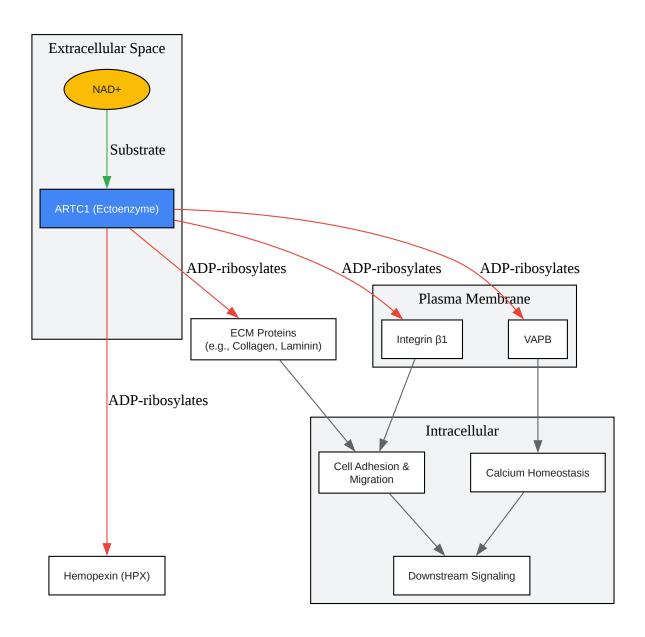
Protein Name	Gene Symbol	UniProt ID	Modified Arginine	WT/KO SILAC Ratio
Hemopexin	Нрх	P04938	R119	> 10
Integrin beta-1	ltgb1	P09055	R754	> 8
Collagen alpha- 1(I) chain	Col1a1	P11087	R888	> 7
Laminin subunit alpha-2	Lama2	P48559	R2791	> 6
Biglycan	Bgn	P28654	R289	> 5
Vesicle- associated membrane protein- associated protein B/C	VAPB	Q9QZ69	R50	> 5
Calcium voltage- gated channel auxiliary subunit alpha2delta 1	CACNA2D1	P54299	Not Determined	> 4
Basigin	Bsg	P18572	R84	> 4

Note: This is a representative list. The full dataset from studies like Leutert et al., 2018 contains hundreds of identified substrates.

ARTC1 Signaling and Functional Implications

ARTC1, as a GPI-anchored ectoenzyme, modifies extracellular or membrane-bound proteins, thereby modulating their function and downstream signaling. The ADP-ribosylation of target proteins by **ARTC1** can impact cell-cell adhesion, cell-matrix interactions, and receptor signaling.





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Figure 2: ARTC1 signaling at the cell surface.

For instance, the ADP-ribosylation of hemopexin by **ARTC1** has been shown to impair its function.[1] Similarly, modification of integrins and other extracellular matrix (ECM) proteins can



alter cell adhesion and migration. The identification of VAPB as an **ARTC1** substrate suggests a role for this ectoenzyme in regulating intracellular calcium homeostasis, which is critical for muscle function.[2]

Conclusion

The mass spectrometry-based workflow described here provides a robust and comprehensive method for identifying and quantifying the substrates of **ARTC1**. The use of **ARTC1**-deficient models is crucial for distinguishing direct targets from non-specific interactions. The identification of **ARTC1** substrates is the first step toward understanding its physiological roles and its involvement in disease, paving the way for the development of novel therapeutic strategies.

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